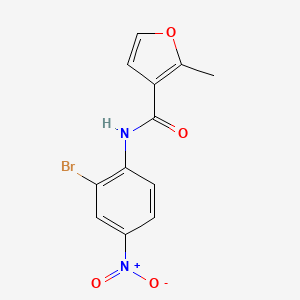![molecular formula C26H30N2O3 B4264074 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264074.png)
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline
Vue d'ensemble
Description
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been studied extensively for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have low toxicity and high selectivity towards cancer cells. It also has low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline in lab experiments include its low toxicity, high selectivity towards cancer cells, and its potential use in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research of 2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential use in combination therapy with other anticancer drugs. Additionally, more research is needed to fully understand its mechanism of action and its potential use in the treatment of neurodegenerative disorders.
Applications De Recherche Scientifique
2-(3-butoxyphenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has been studied extensively for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-(3-butoxyphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-4-5-13-30-21-10-8-9-20(14-21)25-15-23(22-11-6-7-12-24(22)27-25)26(29)28-16-18(2)31-19(3)17-28/h6-12,14-15,18-19H,4-5,13,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFLTKPBMAIZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)

![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4264035.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264045.png)
![4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264064.png)
![5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264073.png)
![N-[3-(diethylamino)propyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4264077.png)
![propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4264087.png)
![1-[4-(benzyloxy)phenyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B4264088.png)
![1-[4-(benzyloxy)phenyl]-4-(5-chloro-2-nitrobenzoyl)piperazine](/img/structure/B4264094.png)
![propyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264095.png)